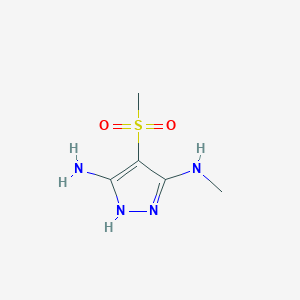

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-methyl-4-methylsulfonyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O2S/c1-7-5-3(12(2,10)11)4(6)8-9-5/h1-2H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLIXRKUVQMCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among pyrazole-3,5-diamine derivatives influence their physicochemical properties and biological activities:

Key Observations:

- Sulfonyl vs. Sulfonamide Groups : The target’s methanesulfonyl group differs from sulfonamide derivatives (e.g., Compound 27) in electronic and steric effects. Sulfonamides often enhance binding to enzymes (e.g., carbonic anhydrase), while sulfonyl groups may improve solubility and membrane permeability .

- Aromatic vs. Heteroaryl Substituents : Compounds with bulky groups (e.g., benzo[d]thiazol-2-yl in Compound 137) exhibit anticancer activity, suggesting substituent size and electronic properties modulate target selectivity .

Anti-Tubercular Activity ()

Pyrazole-3,5-diamine derivatives (e.g., 4a, 4b) demonstrated potent activity against M. tuberculosis (MIC: 12.5–25 μM), comparable to rifampicin (0.8 μM). Molecular docking revealed hydrogen bonding with ASN1640, ALA1667, and ASP1644 residues in mycobacterial enzymes (PDB: 1G3UB, 5V3Y). The target compound’s methanesulfonyl group may enhance interactions with hydrophobic enzyme pockets, though its N-methyl group could reduce hydrogen-bonding capacity .

Anticancer Activity ()

Compound 137, a pyrazole-3,5-diamine derivative, showed apoptosis induction and kinase inhibition (IC50: 3.54 μM against HOP-92 cells). The benzo[d]thiazol-2-yl group likely contributes to DNA intercalation or kinase binding.

Physicochemical and Pharmacokinetic Predictions

- Solubility : The methanesulfonyl group likely increases aqueous solubility compared to unsubstituted pyrazoles.

- Metabolic Stability : N-methylation may reduce susceptibility to cytochrome P450 oxidation, extending half-life.

Biological Activity

4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine (CAS Number: 1408063-53-5) is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and comparative analysis with similar compounds.

The molecular formula of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine is C₅H₁₀N₄O₂S, with a molecular weight of 190.22 g/mol. The compound features a pyrazole ring substituted with a methanesulfonyl group and an N-methyl group, which contribute to its unique properties.

Enzyme Inhibition

Research has indicated that 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine exhibits potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes, which could lead to therapeutic applications in treating diseases where enzyme modulation is beneficial. For instance, the presence of the methanesulfonyl group may enhance binding affinity to target enzymes compared to similar compounds lacking this functional group.

Therapeutic Potential

The compound has been evaluated for its anti-inflammatory and anticancer properties. Pyrazole derivatives are known for their diverse biological activities, including analgesic and anticonvulsant effects. The introduction of specific functional groups like methanesulfonyl and N-methyl may modify these properties, making 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine a candidate for further research in medicinal chemistry .

Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of pyrazole derivatives highlighted the importance of specific substitutions on the pyrazole ring. The N-methyl substitution was found to be favorable for enhancing biological activity against certain targets such as FLT3 kinase . This suggests that 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine could exhibit similar enhancements in activity due to its unique structure.

Comparative Analysis

| Compound Name | Key Features | Biological Activity | References |

|---|---|---|---|

| 4-Methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine | Methanesulfonyl & N-methyl groups | Potential enzyme inhibitor; anti-inflammatory properties | |

| 4-Methanesulfonyl-1H-pyrazole-3,5-diamine | Lacks N-methyl group | Reduced biological activity compared to the target compound | |

| 3-N-methyl-1H-pyrazole-3,5-diamine | Lacks methanesulfonyl group | Different reactivity and applications |

This table illustrates how the presence of specific functional groups can significantly influence the biological activity of pyrazole derivatives.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, further research is warranted. Investigations into its pharmacokinetics and detailed mechanism of action will be crucial for understanding its full therapeutic potential. Additionally, exploring its applications in material science could yield new insights into its utility beyond medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step alkylation and sulfonylation strategy is commonly employed. For example, methyl iodide and NaH in DMF can introduce the N-methyl group to a pyrazole precursor, followed by methanesulfonyl chloride addition . Optimization of solvent (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometry (1.2–2.0 equivalents of methylating agent) should be guided by Design of Experiments (DoE) to minimize side products . Key parameters to monitor include reaction yield and purity via HPLC.

| Synthesis Optimization Table | |-----------------------------------|---------------------------------| | Parameter | Optimal Range | | Solvent | DMF or NMP | | Temperature | 40–50°C | | Methylating Agent Equivalents | 1.5–1.8 eq | | Reaction Time | 6–12 hours |

Q. Which spectroscopic techniques are most reliable for characterizing 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methanesulfonyl and N-methyl groups). The N-methyl signal typically appears at δ 3.0–3.5 ppm .

- FT-IR : Look for sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₆H₁₁N₃O₂S requires m/z 189.0644) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC every 30 days for 6 months. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can computational chemistry predict reaction pathways for synthesizing 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates for methylation and sulfonylation steps. Software like Gaussian or ORCA integrates with reaction path search algorithms to identify low-energy pathways . For example, calculate activation energies for competing N- vs. O-methylation to guide selectivity .

Q. What strategies resolve contradictions in reported spectral data or reaction yields for this compound?

- Methodological Answer :

Meta-Analysis : Compare datasets across studies (e.g., NMR chemical shifts in DMSO-d₆ vs. CDCl₃) .

Reproducibility Trials : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Advanced Analytics : Use 2D NMR (HSQC, HMBC) to resolve ambiguous peak assignments .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

- Methodological Answer :

-

In Silico Docking : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2), leveraging the methanesulfonyl group’s electronegativity for polar interactions .

-

In Vitro Assays : Test enzyme inhibition (e.g., IC₅₀ via fluorescence-based assays) and compare with analogs lacking the sulfonyl or methyl groups .

| SAR Hypotheses Table |

|----------------------------------|---------------------------------|

| Modification | Expected Impact on Activity |

| Removal of methanesulfonyl | Reduced enzyme affinity |

| Replacement of N-methyl with ethyl | Altered steric hindrance |

Q. What advanced separation techniques purify 4-methanesulfonyl-3-N-methyl-1H-pyrazole-3,5-diamine from complex mixtures?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .

- Membrane Technologies : Nanofiltration (MWCO 500 Da) removes unreacted precursors .

Methodological Integration

Q. How can machine learning improve the synthesis and characterization workflow for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.